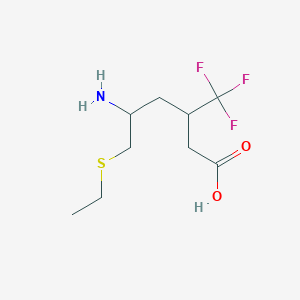
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the desired molecular framework . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in various transformations, such as Minisci-type radical chemistry, which is particularly effective for functionalizing heteroaromatic compounds . Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions often retain the difluoromethyl group, which imparts unique properties to the resulting compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used to study the effects of difluoromethylation on molecular properties and reactivity . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, given the difluoromethyl group’s ability to enhance metabolic stability and lipophilicity . Additionally, it finds applications in the development of agrochemicals and materials science, where its unique properties can be leveraged to improve product performance .
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared with other fluorinated compounds, such as trifluoromethyl and trifluoroethyl derivatives . While these compounds share some similarities, the difluoromethyl group offers distinct advantages in terms of hydrogen bond donation and metabolic stability . Similar compounds include trifluoromethyl-substituted imidazoles and benzimidazoles, which also exhibit unique chemical and biological properties .
Propiedades
Fórmula molecular |
C12H11F2NO3 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1-ethyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-2-15-8-4-3-6(16)5-7(8)9(12(17)18)10(15)11(13)14/h3-5,11,16H,2H2,1H3,(H,17,18) |
Clave InChI |
LWUILTBDIXHDQD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13216817.png)
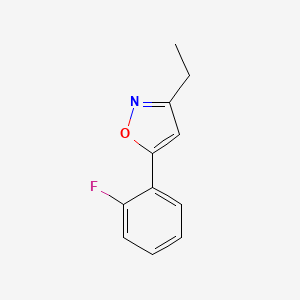
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
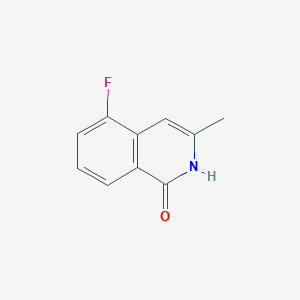
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13216837.png)

![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)

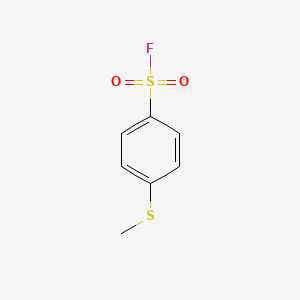

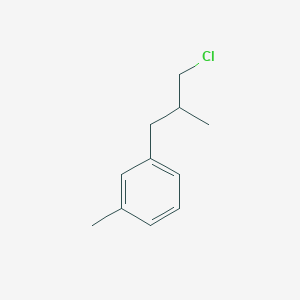
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
